Iron(2+) magnesium hydroxide (1/1/4)

Description

Iron(2+) magnesium hydroxide (1/1/4) is a mixed-metal hydroxide compound hypothesized to contain Fe²⁺ and Mg²⁺ ions in a molar ratio of 1:1, with four hydroxide groups. For instance, natural minerals like makinite (Fe(OH)₂ with traces of Mg and Mn) suggest that mixed Fe-Mg hydroxides may form layered or co-precipitated structures . Such compounds are likely synthesized via co-precipitation methods, combining iron(II) salts (e.g., FeSO₄) and magnesium salts in alkaline conditions . Potential applications could include flame retardancy, battery technology, or environmental remediation, though specific data requires further research.

Properties

CAS No. |

128798-50-5 |

|---|---|

Molecular Formula |

FeH4MgO4 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

magnesium;iron(2+);tetrahydroxide |

InChI |

InChI=1S/Fe.Mg.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |

InChI Key |

ZIZOLPLDZMECCR-UHFFFAOYSA-J |

Canonical SMILES |

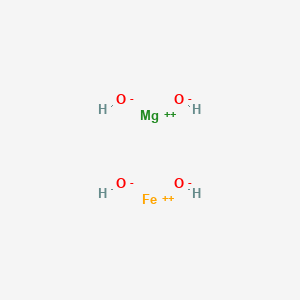

[OH-].[OH-].[OH-].[OH-].[Mg+2].[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron(2+) magnesium hydroxide can be synthesized by mixing solutions containing iron(II) ions and magnesium ions with a hydroxide source. One common method involves the precipitation reaction where a solution of iron(II) sulfate and magnesium sulfate is mixed with sodium hydroxide. The reaction conditions typically involve maintaining a pH of around 10 using sodium hydroxide solution .

Industrial Production Methods

Industrial production of iron(2+) magnesium hydroxide often involves large-scale precipitation reactions. The solutions of iron(II) and magnesium salts are mixed with a hydroxide source under controlled conditions to ensure the desired stoichiometry and purity of the final product. The precipitate is then filtered, washed, and dried to obtain the compound in its solid form .

Chemical Reactions Analysis

Types of Reactions

Iron(2+) magnesium hydroxide undergoes various types of chemical reactions, including:

Oxidation: Iron(II) ions can be oxidized to iron(III) ions in the presence of oxidizing agents.

Reduction: Iron(III) ions can be reduced back to iron(II) ions using reducing agents.

Substitution: Hydroxide ions can be substituted by other anions in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and hydrazine.

Substitution: Reagents such as sodium carbonate can be used to substitute hydroxide ions with carbonate ions

Major Products Formed

Oxidation: Iron(III) hydroxide or iron(III) oxide.

Reduction: Iron(II) hydroxide.

Substitution: Magnesium carbonate and iron carbonate

Scientific Research Applications

Iron(2+) magnesium hydroxide has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other iron and magnesium compounds.

Biology: Investigated for its potential role in biological systems and as a nutrient supplement.

Medicine: Studied for its potential use in drug delivery systems and as an antacid.

Industry: Used in water treatment processes for the removal of heavy metals and other contaminants

Mechanism of Action

The mechanism of action of iron(2+) magnesium hydroxide involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential ions, influencing cellular processes. In water treatment, it acts as an adsorbent, binding to contaminants and facilitating their removal .

Comparison with Similar Compounds

Physical Properties

Table 1 summarizes key physical properties of Iron(2+) magnesium hydroxide (1/1/4) alongside Mg(OH)₂, Fe(OH)₂, and Al(OH)₃.

*Note: The formula FeMg(OH)₄ is hypothetical based on the 1/1/4 stoichiometry.

Key Observations :

- Thermal Stability : Mg(OH)₂ decomposes at 350°C, making it suitable for high-temperature flame retardancy . Fe(OH)₂ is less stable, oxidizing readily to Fe₃O₄ or FeOOH . The mixed Fe-Mg hydroxide may exhibit intermediate stability.

- Density : Fe(OH)₂ has a higher density than Mg(OH)₂, suggesting that Fe-Mg hydroxides could balance density and porosity for specific applications.

Chemical Reactivity

Magnesium Hydroxide (Mg(OH)₂):

- Weak base (pH ~10.5 in suspension) .

- Reacts with acids to form salts (e.g., Mg(NO₃)₂ with HNO₃) .

- Non-toxic and environmentally benign, used in flame retardants and antacids .

Iron(II) Hydroxide (Fe(OH)₂):

- Weakly basic and prone to oxidation in air, forming rust-colored Fe(III) oxides .

- Reacts with acids (e.g., H₃PO₄ → Fe₃(PO₄)₂) and decomposes under heat .

Iron(2+) Magnesium Hydroxide (1/1/4):

- Expected to exhibit combined reactivity: basicity from Mg(OH)₂ and redox activity from Fe(OH)₂.

- May oxidize more slowly than pure Fe(OH)₂ due to Mg²⁺ stabilization.

Magnesium Hydroxide:

- Flame retardant in silicone rubber, though high loadings (~60%) degrade mechanical properties .

- Water treatment, food additive (E528), and pharmaceuticals .

Iron(II) Hydroxide:

Iron(2+) Magnesium Hydroxide (1/1/4):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.